molecular formula C11H13FO2 B1456997 4-(Tert-butyl)-3-fluorobenzoic acid CAS No. 1228155-69-8

4-(Tert-butyl)-3-fluorobenzoic acid

Cat. No. B1456997
CAS RN: 1228155-69-8
M. Wt: 196.22 g/mol
InChI Key: QPCXHNKGIHFBJQ-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-3-fluorobenzoic acid is a chemical compound used in various applications. It is a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an intermediate in the chemical industry for producing esters of PTBBA, a chain stop agent in resins . It has been identified as an endocrine-disrupting chemical (EDC) present in honey .


Synthesis Analysis

The synthesis of similar compounds involves reactions such as the N-Alkylation of Pyrazole Reaction in Ionic Liquid . Another method involves the preparation of tert-butyl 4-chloromethyl benzoate, an anticancer drug intermediate . The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center .


Molecular Structure Analysis

The molecular formula of 4-(Tert-butyl)-3-fluorobenzoic acid is C11H14O2 . The structure of similar compounds is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the Beilstein test which confirms the presence of a halogen in solution . The reduction of a ketone to a secondary hydroxyl is also a common organic redox process .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Tert-butyl)-3-fluorobenzoic acid include a molecular weight of 178.23 g/mol and a melting point of 162-165 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

4-(Tert-butyl)-3-fluorobenzoic acid is involved in various synthetic and characterization studies. For example, it has been used in the synthesis of compounds through condensation reactions, which are then characterized by a range of spectroscopic techniques such as LCMS, NMR, IR, and X-ray diffraction. These compounds are often evaluated for their biological activities, including antibacterial and anthelmintic properties. The structural confirmation of such synthesized compounds contributes to the understanding of their potential applications in medicinal chemistry and materials science (Sanjeevarayappa et al., 2015).

Mechanistic Insights in Organic Synthesis

Research involving 4-(Tert-butyl)-3-fluorobenzoic acid also delves into mechanistic aspects of organic synthesis. Studies on regioselective ortho-lithiation of fluoroarenes, for instance, have provided insights into the influence of substituents on reaction pathways, thereby aiding in the development of more efficient synthetic routes for complex organic molecules. Such mechanistic studies are crucial for designing new synthetic methods and understanding the behavior of fluoroarenes in various chemical reactions (Mongin & Schlosser, 1996).

Material Science Applications

In material science, derivatives of 4-(Tert-butyl)-3-fluorobenzoic acid have been used to synthesize poly(arylene ether ketone)s with specific properties, such as enhanced thermal and mechanical stability. These materials find applications in various high-performance applications due to their exceptional properties, including high thermal resistance and mechanical strength. The introduction of tert-butyl and fluorobenzoyl groups into the polymer backbone can significantly influence the material's properties, making it suitable for specific applications (Yıldız et al., 2001).

Environmental and Biological Studies

Environmental and biological applications of compounds derived from 4-(Tert-butyl)-3-fluorobenzoic acid have been explored, including studies on the anaerobic transformation of phenols to benzoates. Such research contributes to understanding the environmental fate of aromatic compounds and the development of bioremediation strategies for pollutant degradation. Investigating the transformation mechanisms of phenolic compounds in anaerobic conditions helps in understanding the microbial degradation pathways and the environmental persistence of these compounds (Genthner et al., 1989).

Advanced Functional Materials

The modification of functional ligands derived from 4-(Tert-butyl)-3-fluorobenzoic acid has led to the development of advanced luminescent materials. These materials have potential applications in optoelectronics, sensors, and display technologies. By modifying the chemical structure of the ligands, researchers can tune the photophysical properties of the materials, enabling the design of compounds with specific luminescence characteristics for targeted applications (Yan & Zhao, 2005).

Safety and Hazards

4-(Tert-butyl)-3-fluorobenzoic acid is moderately toxic by ingestion. It has experimental reproductive effects and is an irritant. It is combustible when exposed to heat or flame and is incompatible with oxidizing materials .

properties

IUPAC Name

4-tert-butyl-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCXHNKGIHFBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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